molecular formula C13H10BrN3O3S B14951650 N-(3-bromobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(3-bromobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B14951650
M. Wt: 368.21 g/mol
InChI Key: AEDZBCMBKFQOLB-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, a benzoxadiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core One common method involves the cyclization of o-nitroaniline derivatives with appropriate reagents to form the benzoxadiazole ringThe final step involves the sulfonation of the benzoxadiazole derivative to introduce the sulfonamide group, which can be accomplished using sulfonyl chlorides in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods are also optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzoxadiazole core can interact with various biological molecules, such as proteins and nucleic acids, potentially leading to changes in their function. The sulfonamide group may also play a role in enhancing the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-bromophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the combination of the benzoxadiazole core, bromophenyl group, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H10BrN3O3S

Molecular Weight

368.21 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C13H10BrN3O3S/c14-10-4-1-3-9(7-10)8-15-21(18,19)12-6-2-5-11-13(12)17-20-16-11/h1-7,15H,8H2

InChI Key

AEDZBCMBKFQOLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CNS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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